molecular formula C12H23N3O3S B2889547 4-[Cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide CAS No. 2408969-16-2

4-[Cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide

Cat. No.: B2889547
CAS No.: 2408969-16-2
M. Wt: 289.39
InChI Key: NJTWMGWGXACTPK-UHFFFAOYSA-N
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Description

The compound “4-[Cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide” is a complex organic molecule. It contains a cyclobutyl group, which is a ring of four carbon atoms , a methylsulfonyl group, and an azepane ring, which is a seven-membered ring containing one nitrogen atom and six carbon atoms. The carboxamide group is a functional group consisting of a carbonyl (C=O) and amine (NH2) group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclobutyl group would add a degree of strain to the molecule due to its small ring size . The azepane ring, being a seven-membered ring, would have less strain .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The carboxamide group could potentially undergo hydrolysis, and the cyclobutyl group might undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the carboxamide group might increase its polarity .

Scientific Research Applications

Synthesis and Structural Insights

Recent studies have delved into the synthesis and characterization of compounds related to azepane, highlighting innovative approaches to developing new materials and chemicals. For instance, research into azepanium ionic liquids reveals the synthesis of a new family of room temperature ionic liquids derived from azepane. These materials, due to their unique properties, are promising alternatives to volatile organic compound-based electrolytes, demonstrating potential in green chemistry applications (Belhocine et al., 2011). Similarly, the study of 1H-Azepine-4-amino-4-carboxylic acid, a conformationally restricted analogue of ornithine, showcases its ability to induce helix conformations in short peptides, suggesting applications in peptide design and biochemistry (Pellegrino et al., 2012).

Materials Science Applications

In materials science, research on novel polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) explores their use in desalination and membrane technology. These studies demonstrate the potential of PASB-based membranes in water treatment, highlighting their hydrophilic nature and effective salt rejection capabilities (Padaki et al., 2013). Additionally, investigations into flame retardant additives based on cyclodiphosph(V)azane compounds reveal their efficacy in enhancing the flame retardancy of polyurethane varnishes. This research contributes to the development of safer, more effective flame retardant materials (El‐Wahab et al., 2012).

Chemistry and Catalysis

In the realm of chemistry and catalysis, studies on the synthesis and reactivity of rhodium(II) N-triflyl azavinyl carbenes demonstrate the formation of highly reactive intermediates capable of undergoing selective reactions with olefins. This research opens up new avenues for synthesizing cyclopropane carboxaldehydes and dihydropyrroles, offering valuable insights into organic synthesis and catalysis (Grimster et al., 2010).

Future Directions

The study of complex organic molecules like “4-[Cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide” is a vibrant field of research. These compounds can have a wide range of applications, from pharmaceuticals to materials science. Future research could focus on synthesizing this compound and studying its properties and potential applications .

Properties

IUPAC Name

4-[cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3S/c1-19(17,18)15(10-4-2-5-10)11-6-3-8-14(9-7-11)12(13)16/h10-11H,2-9H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTWMGWGXACTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1CCC1)C2CCCN(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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